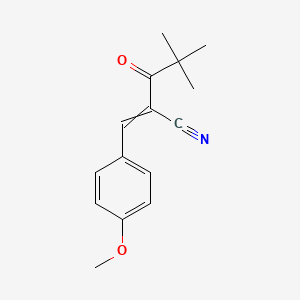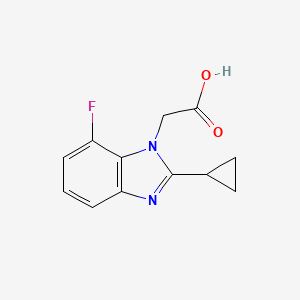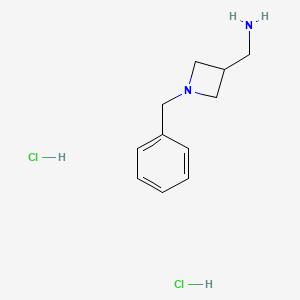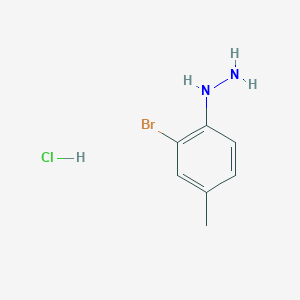
1-(2-溴-4-甲苯基)肼,HCl
描述
Synthesis Analysis
Hydrazine derivatives are synthesized through various reactions, often involving condensation or nucleophilic substitution. For instance, 1,2-bis(2,4,6-trinitrophenyl) hydrazine is synthesized via the condensation of picryl chloride with hydrazine hydrate . Similarly, 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles are prepared from the reaction of 2-styrylchromones and hydrazine hydrate . These methods suggest that the synthesis of "1-(2-Bromo-4-methylphenyl)hydrazine, HCl" could potentially involve a brominated aromatic compound reacting with hydrazine or its derivatives.
Molecular Structure Analysis
The molecular structure of hydrazine derivatives is characterized by spectroscopic methods and X-ray crystallography. For example, the structure of 1-((E)-3-(4-bromophenyl)-1-phenylallylidene)-2-(m-tolyl)hydrazine was elucidated using FT-IR, NMR, and single-crystal X-ray diffraction . These techniques could be applied to determine the molecular structure of "1-(2-Bromo-4-methylphenyl)hydrazine, HCl" and analyze its crystal packing and intermolecular interactions.
Chemical Reactions Analysis
Hydrazine derivatives participate in various chemical reactions, often leading to the formation of heterocyclic compounds. For instance, the reaction of 4-oxo-4H- benzopyran-3-carbonitriles with hydrazine results in the formation of 3-amino- benzopyrano[4,3-c]pyrazoles . The reactivity of "1-(2-Bromo-4-methylphenyl)hydrazine, HCl" could be inferred from such reactions, suggesting its potential to form heterocyclic structures or undergo nucleophilic substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazine derivatives, such as energetic properties, crystal packing, and intermolecular interactions, are studied using theoretical computations and experimental techniques. The energetic properties of 1,2-bis(2,4,6-trinitrophenyl) hydrazine indicate superior performance compared to other energetic materials . The crystal structure analysis of hydrazine derivatives reveals various non-covalent interactions, such as hydrogen bonding and π-π interactions . These studies provide a basis for predicting the properties of "1-(2-Bromo-4-methylphenyl)hydrazine, HCl," which may include its energetic potential and stability based on intermolecular forces.
科学研究应用
合成与表征
- 已经合成并表征了 novel 溴代肼衍生物,通过密度泛函理论 (DFT) 计算和分子对接研究等技术揭示了其晶体学、光学和分子性质。由于特定的分子间相互作用,这些化合物在生物活性和分子稳定性方面显示出前景 (Lalvani 等人,2021).
缓蚀
- 已经评估了合成的肼化合物的在酸性环境中对钢表面的缓蚀性能。这些研究涉及电化学方法和理论计算,以了解这些抑制剂的有效性和作用机制 (Yadav、Sharma 和 Sarkar,2015).
荧光探针
- 已经开发了一种用于检测肼的比率荧光探针,利用特定的分子相互作用。该探针具有低细胞毒性、高灵敏度,适用于环境和生物应用,包括活细胞中的荧光成像 (Zhu 等人,2019).
抗菌活性
- 已经合成并评估了含有溴苯基肼单元的 novel 席夫碱的抗菌性能。这些化合物对细菌和真菌菌株表现出显着的活性,表明它们作为抗菌剂的潜力 (Bharti 等人,2010).
作用机制
Target of Action
Hydrazines are known to react with aldehydes and ketones to form hydrazones . The nitrogen in the hydrazine acts as a nucleophile, reacting with the partially positive carbon in the carbonyl group .
Mode of Action
The compound interacts with its targets through a nucleophilic reaction. The nitrogen in the hydrazine acts as a nucleophile, competing with oxygen to react with the partially positive carbon in the carbonyl group . This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of hydrazones from the reaction of hydrazines with aldehydes or ketones is a well-known biochemical process . The downstream effects of this process would depend on the specific biological context and the particular aldehydes or ketones involved.
属性
IUPAC Name |
(2-bromo-4-methylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.ClH/c1-5-2-3-7(10-9)6(8)4-5;/h2-4,10H,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFPIGYCQCPEQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NN)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-4-methylphenyl)hydrazine, HCl | |
CAS RN |
156941-61-6 | |
| Record name | Hydrazine, (2-bromo-4-methylphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156941-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


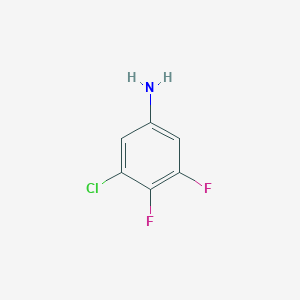
![4-[(3-Chlorophenoxy)methyl]benzoic acid](/img/structure/B3034246.png)



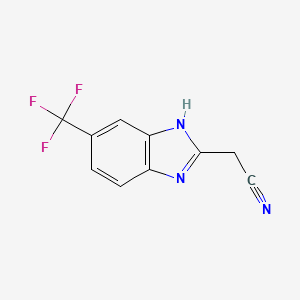
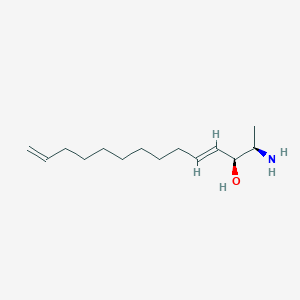
![2-2-Cyclopropyl-5-fluoro-1H-benzo[d]imidazol-1-ylacetic acid](/img/structure/B3034258.png)
![2-cyano-N-[3-(diethylamino)propyl]acetamide](/img/structure/B3034259.png)
